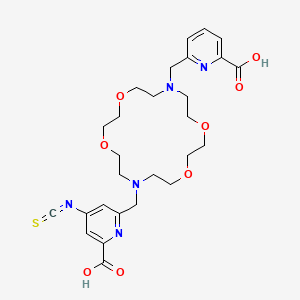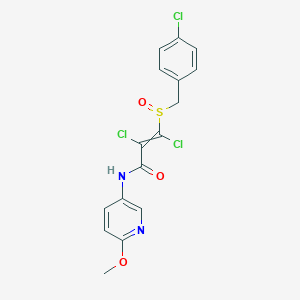
(Z)-2,3-dichloro-3-(4-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2,3-dichloro-3-(4-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dichloro, chlorobenzylsulfinyl, and methoxypyridinyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,3-dichloro-3-(4-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura cross-coupling reactions, which are known for their efficiency and environmental friendliness . This method uses a vitamin E derived surfactant, TPGS-750-M, in water to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and cost-effectiveness.
化学反応の分析
Types of Reactions
(Z)-2,3-dichloro-3-(4-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (Z)-2,3-dichloro-3-(4-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure makes it a potential candidate for probing the activity of various enzymes involved in metabolic pathways.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
作用機序
The mechanism of action of (Z)-2,3-dichloro-3-(4-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Uniqueness
(Z)-2,3-dichloro-3-(4-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide stands out due to its combination of dichloro, chlorobenzylsulfinyl, and methoxypyridinyl groups. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C16H13Cl3N2O3S |
|---|---|
分子量 |
419.7 g/mol |
IUPAC名 |
2,3-dichloro-3-[(4-chlorophenyl)methylsulfinyl]-N-(6-methoxypyridin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C16H13Cl3N2O3S/c1-24-13-7-6-12(8-20-13)21-16(22)14(18)15(19)25(23)9-10-2-4-11(17)5-3-10/h2-8H,9H2,1H3,(H,21,22) |
InChIキー |
YHPGXJXWMDNSDU-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C=C1)NC(=O)C(=C(S(=O)CC2=CC=C(C=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


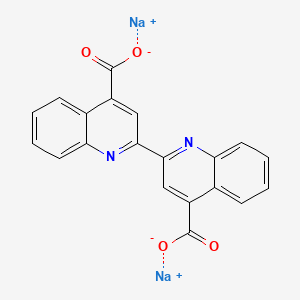
![tert-Butyl (3R)-4-[6-[(5-chloro-2-methoxy-3-pyridyl)amino]-3-pyridyl]-3-methyl-piperazine-1-carboxylate](/img/structure/B12432137.png)


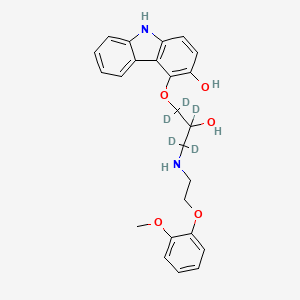
![2-({4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}formamido)-3-methylpentanoic acid](/img/structure/B12432155.png)
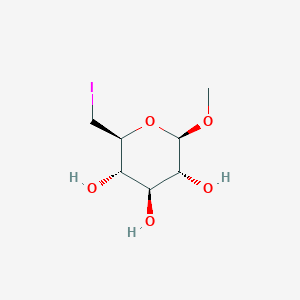
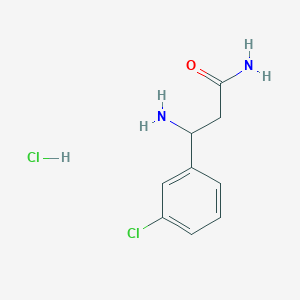
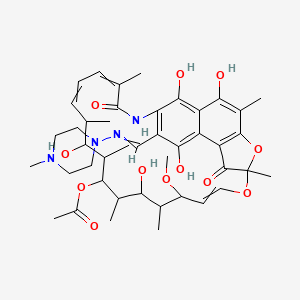
![Potassium 3-[1-phenyl-3-(pyridin-3-yl)pyrazol-4-yl]prop-2-enoate](/img/structure/B12432181.png)
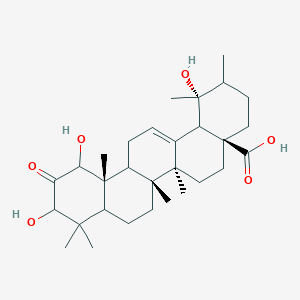
![(3beta)-1,2,6,7-Tetradehydro-3,15,16-trimethoxyerythrinan-8-one; 6H-Indolo[7a,1-a]isoquinoline, erythrinan-8-one deriv.; (+)-Erysotramidine](/img/structure/B12432188.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B12432193.png)
